molecular formula C28H21ClFNO4 B11282894 methyl 4-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11282894
M. Wt: 489.9 g/mol
InChI Key: YFSFBFLAURUIMF-UHFFFAOYSA-N
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Description

Methyl 4-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multiple steps, including the formation of the indeno[1,2-b]pyridine core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Indeno[1,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group and the methyl ester group through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the aromatic rings.

Scientific Research Applications

Methyl 4-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 4-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indeno[1,2-b]pyridine derivatives with different substituents. Examples include:

    Indeno[1,2-b]pyridine-3-carboxylates: Compounds with variations in the ester group.

    Chloro- and Fluoro-substituted Indeno[1,2-b]pyridines: Compounds with different halogen substituents.

Uniqueness

The uniqueness of methyl 4-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H21ClFNO4

Molecular Weight

489.9 g/mol

IUPAC Name

methyl 4-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C28H21ClFNO4/c1-15-23(28(33)34-2)24(25-26(31-15)19-8-3-4-9-20(19)27(25)32)17-10-11-22(21(29)13-17)35-14-16-6-5-7-18(30)12-16/h3-13,24,31H,14H2,1-2H3

InChI Key

YFSFBFLAURUIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C(=O)OC

Origin of Product

United States

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